6'-(3,4-Dimethoxyphenyl)-2'-oxo-1',2'-dihydro-3,4'-bipyridine-3'-carbonitrile
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Overview
Description
6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE is a complex organic compound characterized by its unique bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with appropriate bipyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
4’-(3,4-Dimethoxyphenyl)-2,2’6’,2’'-terpyridine: Another compound with a dimethoxyphenyl substituent but different core structure.
Uniqueness
6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE is unique due to its bipyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-oxo-4-pyridin-3-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3O3/c1-24-17-6-5-12(8-18(17)25-2)16-9-14(13-4-3-7-21-11-13)15(10-20)19(23)22-16/h3-9,11H,1-2H3,(H,22,23) |
InChI Key |
JCESGTUFQGXGGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CN=CC=C3)OC |
Origin of Product |
United States |
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